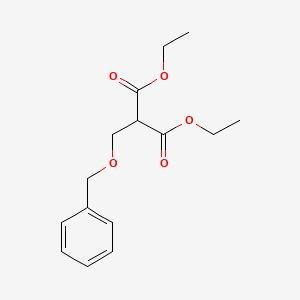
(S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride is a chiral compound with significant applications in various scientific fields. It is known for its unique structure, which includes an amino group and a phenylpropyl group attached to a phenyl ring, making it a valuable compound in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-phenyl-1-propanol and 3-bromobenzaldehyde.
Formation of Intermediate: The reaction between (S)-1-phenyl-1-propanol and 3-bromobenzaldehyde under basic conditions forms an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield (S)-1-(3-(1-hydroxy-3-phenylpropyl)phenyl)ethanol.
Amination: The hydroxyl group is converted to an amino group through an amination reaction using ammonia or an amine source.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing purification techniques such as recrystallization and chromatography.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.
化学反应分析
Types of Reactions: (S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
(S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and exerting its effects through:
Binding to Receptors: Interaction with specific receptors to modulate cellular responses.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
相似化合物的比较
(S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride can be compared with similar compounds such as:
®-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride: The enantiomer with different stereochemistry.
1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone: The non-chiral form without the hydrochloride salt.
1-(3-(1-amino-3-phenylpropyl)phenyl)propan-2-one: A structurally similar compound with a different functional group.
Uniqueness: The uniqueness of this compound lies in its chiral nature and specific functional groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C17H20ClNO |
|---|---|
分子量 |
289.8 g/mol |
IUPAC 名称 |
1-[3-[(1S)-1-amino-3-phenylpropyl]phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-13(19)15-8-5-9-16(12-15)17(18)11-10-14-6-3-2-4-7-14;/h2-9,12,17H,10-11,18H2,1H3;1H/t17-;/m0./s1 |
InChI 键 |
CLSIPQSAYDOWPZ-LMOVPXPDSA-N |
手性 SMILES |
CC(=O)C1=CC=CC(=C1)[C@H](CCC2=CC=CC=C2)N.Cl |
规范 SMILES |
CC(=O)C1=CC=CC(=C1)C(CCC2=CC=CC=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


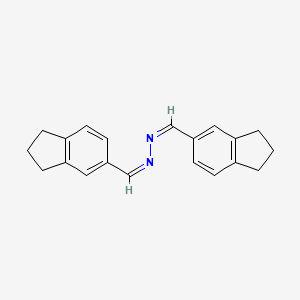
![3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11840661.png)

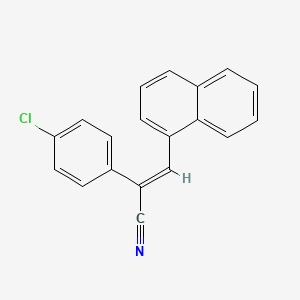

![tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11840679.png)

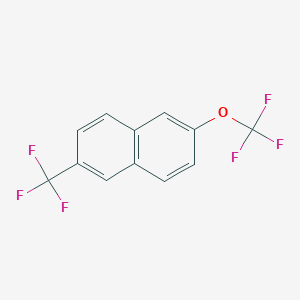
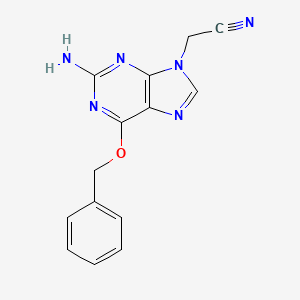
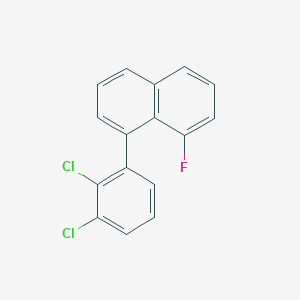
![3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione](/img/structure/B11840706.png)
